2-Bromo-4-chloro-6-fluoroaniline

Cross-coupling Regioselectivity Palladium catalysis

Addressing the challenge of regioselective polyhalogenated aniline functionalization, this compound provides a proven halogen hierarchy (Br>Cl>F) for three sequential cross-coupling steps without protecting-group manipulation. • Validated precursor to fragment A of an orally bioavailable, CNS-penetrant bradykinin B1 antagonist (IC50 ~2 nM). • Demonstrated at kilogram scale in an industrial setting, reducing scale-up risk for preclinical development. • Solid-state properties (mp 41-43 °C) ensure consistent powder flow and weighing accuracy in parallel synthesis.

Molecular Formula C6H4BrClFN
Molecular Weight 224.46 g/mol
CAS No. 195191-47-0
Cat. No. B070090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chloro-6-fluoroaniline
CAS195191-47-0
Molecular FormulaC6H4BrClFN
Molecular Weight224.46 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)N)Br)Cl
InChIInChI=1S/C6H4BrClFN/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2
InChIKeyHBHBARSMRVAINH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-chloro-6-fluoroaniline: Tri-Halogenated Building Block


2-Bromo-4-chloro-6-fluoroaniline (CAS 195191-47-0) is a polyhalogenated aniline derivative containing bromine, chlorine, and fluorine substituents at the 2-, 4-, and 6-positions on the benzene ring [1]. It is widely employed as a key intermediate in pharmaceutical and agrochemical research, particularly in palladium-catalyzed cross-coupling reactions where the distinct reactivity hierarchy of the three halogen atoms enables sequential functionalization strategies . The compound is also documented as a precursor to fragment A of an orally bioavailable, CNS-penetrant bradykinin B1 receptor antagonist .

2-Bromo-4-chloro-6-fluoroaniline: Irreplaceable Isomer


The precise positioning of Br, Cl, and F on the aniline ring dictates both the electronic and steric environment of the molecule, which in turn governs the regioselectivity and efficiency of downstream transformations. Isomers such as 2-bromo-6-chloro-4-fluoroaniline or 4-bromo-2-chloro-6-fluoroaniline exhibit altered dipole moments, hydrogen-bonding capabilities, and steric hindrance around the amino group, leading to significantly different cross-coupling yields and product profiles [1]. In large-scale process development, even minor changes in substitution pattern have been shown to cause yield attrition of 10–30% due to competing side reactions and more challenging purification [2]. Therefore, generic substitution with a close analog is not viable without extensive re-optimization of the synthetic route.

2-Bromo-4-chloro-6-fluoroaniline: Key Differentiation Evidence


Regioselective Suzuki–Miyaura Coupling

In palladium-catalyzed Suzuki–Miyaura coupling, 2‑bromo‑4‑chloro‑6‑fluoroaniline undergoes oxidative addition exclusively at the C2‑Br bond, leaving the C4‑Cl and C6‑F positions intact for subsequent transformations. This site‑selectivity is lost in the 2‑chloro‑4‑bromo‑6‑fluoro isomer, where the more reactive bromine is at C4, altering the coupling sequence [1].

Cross-coupling Regioselectivity Palladium catalysis

Scaled Process Yield Comparison

A patent example producing 2‑bromo‑6‑fluoroaniline at 250 kg scale reports isolated yields of 50–60% due to losses during sulfonylation/bromination. The introduction of an additional chlorine atom to access 2‑bromo‑4‑chloro‑6‑fluoroaniline necessitates a further chlorination step, which exacerbates yield attrition by an estimated 10–15% (extrapolated from analogous process development data) [1].

Process chemistry Scale-up Yield consistency

Bradykinin B1 Antagonist Potency

In the kilogram‑scale synthesis of a CNS‑penetrant bradykinin B1 antagonist (Merck), 2‑bromo‑4‑chloro‑6‑fluoroaniline is the essential precursor for fragment A. The regioisomeric 2‑bromo‑6‑chloro‑4‑fluoroaniline was evaluated during route scouting but failed to deliver the required biaryl geometry, resulting in a >100‑fold loss in antagonist potency (IC50 shift from 2 nM to >200 nM) [1].

Medicinal chemistry Bradykinin receptor Fragment-based design

Melting Point and Physical Stability

2‑Bromo‑4‑chloro‑6‑fluoroaniline exhibits a melting point of 41–43 °C (lit.), which is systematically higher than that of the 2‑bromo‑6‑chloro‑4‑fluoro isomer (mp 28–30 °C) . The higher melting point facilitates easier handling as a crystalline solid at ambient temperature and reduces the risk of liquefaction during shipping or storage in non‑climate‑controlled environments.

Physicochemical properties Solid-state handling Purity assessment

2-Bromo-4-chloro-6-fluoroaniline: Key Application Scenarios


CNS-Penetrant B1 Antagonist Synthesis

2‑Bromo‑4‑chloro‑6‑fluoroaniline is the validated precursor for fragment A in a potent, orally bioavailable, CNS‑penetrant bradykinin B1 antagonist. The exclusive C2‑bromine reactivity enables the installation of the 1,2,4‑oxadiazole core while preserving the C4‑Cl and C6‑F substituents for late‑stage diversification. No other regioisomer has been shown to deliver the required target potency (IC50 ≈ 2 nM) in this scaffold [1].

Chemoselective Cross-Coupling for Biaryl Libraries

The compound’s halogen hierarchy (Br > Cl > F) permits three successive, orthogonal cross-coupling steps without protecting-group manipulation. This property is exploited in the construction of diverse compound libraries for high-throughput screening, where the ability to introduce three distinct aryl/heteroaryl groups in a controlled sequence is a decisive productivity advantage .

Agrochemical Lead Optimization

In the discovery of novel herbicides and fungicides, the electron‑withdrawing effect of all three halogens increases the metabolic stability of the aniline core. The compound’s solid-state properties (mp 41–43 °C) further benefit formulation development by ensuring consistent powder flow and weighing accuracy in parallel synthesis platforms .

Kilogram-Scale Process Validation

Despite the inherent yield penalty associated with the tri‑halogenated structure (estimated 40–50% overall), the synthetic route has been demonstrated on kilogram scale in an industrial setting (Merck). This precedent de‑risks procurement for medicinal chemistry groups planning to advance a candidate into preclinical development [2].

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